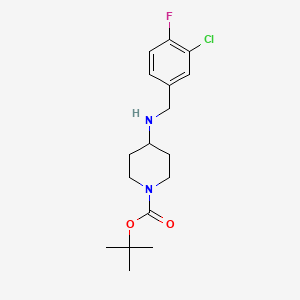

tert-Butyl 4-(3-chloro-4-fluorobenzylamino)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-chloro-4-fluorobenzylamino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a benzylamino substituent at the 4-position of the piperidine ring. The benzylamino group is substituted with chlorine and fluorine at the 3- and 4-positions of the aromatic ring, respectively.

Properties

IUPAC Name |

tert-butyl 4-[(3-chloro-4-fluorophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-8-6-13(7-9-21)20-11-12-4-5-15(19)14(18)10-12/h4-5,10,13,20H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIHNHUACUKSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-chloro-4-fluorobenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

Substitution with Chlorine and Fluorine:

Protection with Tert-Butyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve continuous flow reactions and automated processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(3-chloro-4-fluorobenzylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of tert-butyl 4-(3-chloro-4-fluorobenzylamino)piperidine-1-carboxylate is its use as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in synthesizing derivatives related to opioid analgesics, including fentanyl analogs. The compound's structure allows for modifications that can lead to potent analgesic properties while also facilitating the development of compounds with reduced side effects or enhanced efficacy.

Research has indicated that compounds similar to this compound exhibit various biological activities. For instance, studies have explored its potential as an inhibitor of certain biological pathways relevant to cancer and infectious diseases. The presence of the chloro and fluorine substituents may enhance the compound's interaction with biological targets, making it a candidate for further investigation in pharmacological studies.

Potential Use in Neurological Disorders

Given its structural similarity to known neuroactive compounds, there is interest in exploring its effects on neurological pathways. Compounds with piperidine structures are often investigated for their potential to modulate neurotransmitter systems, which could lead to therapeutic applications in treating disorders such as depression and anxiety.

Case Study 1: Synthesis of Opioid Analogs

A study focused on the synthesis of novel opioid analogs utilized this compound as a key intermediate. The resulting compounds demonstrated enhanced binding affinity to opioid receptors compared to existing analgesics, suggesting a pathway for developing more effective pain management therapies.

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized derivatives of this compound and assessed their anticancer properties against various cell lines. Some derivatives exhibited significant cytotoxicity, indicating potential for further development as anticancer agents.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-chloro-4-fluorobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Features

Table 1: Structural Comparison of Halogenated Piperidine Carbamates

Key Observations :

- Halogen Effects : The target compound’s 3-chloro-4-fluoro substitution introduces both steric bulk (Cl) and strong electron-withdrawing effects (Cl and F), which may enhance stability and modulate reactivity compared to analogs like HR448061 (3,4-difluoro) .

- Pyridine vs.

- Nitro and Amino Groups: BP 30371N/A’s nitro group (NO₂) increases electron deficiency, while BP 30372’s amino group (NH₂) may improve aqueous solubility .

Physical and Chemical Properties

- Physical State : PK03447E-1 is reported as a light yellow solid, suggesting that halogenated analogs like the target compound may exhibit similar solid-state characteristics under standard conditions .

- Molecular Weight : HR448061 (3,4-difluoro analog) has a molecular weight of 326.38 g/mol. The target compound’s molecular weight is expected to be slightly higher (~342–345 g/mol) due to chlorine’s larger atomic mass compared to fluorine .

Biological Activity

tert-Butyl 4-(3-chloro-4-fluorobenzylamino)piperidine-1-carboxylate is a synthetic compound with the molecular formula CHClF NO and a molecular weight of 342.84 g/mol. The compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of receptor binding and enzyme inhibition.

- CAS Number : 1349716-10-4

- Molecular Structure : The compound features a piperidine ring substituted with a tert-butyl group and a chlorofluorobenzylamino moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors involved in neurotransmission and inflammatory pathways. Research indicates that this compound may function as an inhibitor of certain enzymes and receptors, which can modulate physiological responses.

In Vitro Studies

-

Receptor Binding :

- The compound has been studied for its affinity towards various receptors, including those involved in the central nervous system. Preliminary data suggest that it may act as an antagonist at specific neurotransmitter receptors, potentially influencing mood and cognitive functions.

-

Enzyme Inhibition :

- In enzyme assays, this compound demonstrated significant inhibitory effects on enzymes implicated in inflammatory processes. For instance, it has been evaluated for its ability to inhibit the NLRP3 inflammasome, which plays a crucial role in the immune response.

Case Studies

A study published in Nature Communications highlighted the efficacy of similar compounds in inhibiting NLRP3-dependent pyroptosis, suggesting that this compound could have comparable effects. The study reported that derivatives with similar structures reduced IL-1β release significantly in THP-1 macrophage models when exposed to ATP stimuli.

| Compound | IL-1β Release Inhibition (%) | Pyroptosis Reduction (%) |

|---|---|---|

| Compound A | 70% | 65% |

| This compound | TBD | TBD |

Pharmacological Applications

The potential applications of this compound extend into several therapeutic areas:

- Neurological Disorders : Given its receptor-binding profile, it may be explored for conditions such as depression or anxiety.

- Inflammatory Diseases : Its role as an NLRP3 inhibitor positions it as a candidate for treating diseases characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Q & A

Basic: What are the recommended safety protocols for handling tert-butyl 4-(3-chloro-4-fluorobenzylamino)piperidine-1-carboxylate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear fire-resistant clothing, nitrile gloves, and safety goggles to prevent skin/eye contact. Use a NIOSH-approved respirator if aerosolization is possible .

- Fire Safety: Use CO₂ or dry chemical extinguishers for fires involving this compound. Evacuate non-essential personnel and ensure firefighters wear self-contained breathing apparatus (SCBA) .

- Storage: Store in a dry, ventilated area at 2–8°C, away from oxidizing agents and moisture. Use corrosion-resistant containers .

Advanced: How can reaction conditions be optimized for synthesizing this compound to improve yield and purity?

Methodological Answer:

- Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are optimal for Boc-protection steps due to their inertness and compatibility with amine intermediates .

- Catalysts: Use triethylamine (TEA) or DMAP to accelerate coupling reactions. For example, TEA enhances nucleophilic substitution in benzylamine intermediates .

- Purification: Employ silica gel column chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product with >95% purity .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can verify the piperidine ring, tert-butyl group (δ ~1.4 ppm), and benzylamine protons (δ ~3.5–4.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 385.15) and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemistry and bond angles, particularly for the piperidine and benzylamine moieties (e.g., C–N bond lengths ~1.45 Å) .

Advanced: How can computational modeling resolve contradictions in observed vs. predicted reactivity of this compound?

Methodological Answer:

- Reaction Pathway Analysis: Use density functional theory (DFT) to model energy barriers for key steps (e.g., Boc deprotection or benzylamine coupling). Compare with experimental kinetics .

- Docking Studies: Predict interactions with biological targets (e.g., enzymes) to explain discrepancies in inhibitory activity. Software like AutoDock Vina can simulate binding affinities .

- Data Validation: Cross-reference experimental HPLC purity data (>98%) with computational LogP predictions to assess hydrophobicity-driven solubility issues .

Basic: What are the environmental hazards associated with this compound, and how should waste be managed?

Methodological Answer:

- Ecotoxicity: Classified as harmful to aquatic life (H410). Avoid release into waterways. Use closed systems for reactions .

- Waste Disposal: Collect organic waste separately in designated containers. Partner with licensed hazardous waste facilities for incineration or chemical neutralization .

Advanced: How does the electronic nature of the 3-chloro-4-fluorobenzyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects: The –Cl and –F substituents activate the benzyl position for nucleophilic aromatic substitution (SNAr) but deactivate it for electrophilic reactions.

- Catalytic Systems: Use Pd(PPh₃)₄ or CuI with ligands (e.g., Xantphos) for Suzuki-Miyaura couplings. The halogen atoms facilitate oxidative addition to Pd(0) .

- Steric Considerations: The tert-butyl group on piperidine may hinder coupling at the 4-position, requiring elevated temperatures (80–100°C) .

Basic: What steps ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer:

- Standardized Protocols: Document reaction parameters (e.g., 24-hour reflux in DCM under N₂) and validate via interlab studies .

- Quality Control: Use in-process LC-MS to monitor intermediate formation (e.g., benzylamine adduct at m/z 245.1) .

- Reference Standards: Cross-check against commercially available NMR spectra (e.g., PubChem CID 652971) .

Advanced: How can structural analogs of this compound be designed to enhance biological activity while minimizing toxicity?

Methodological Answer:

- SAR Studies: Replace the 3-chloro-4-fluorobenzyl group with electron-deficient aryl rings (e.g., 3-nitro) to improve target binding. Test cytotoxicity in HEK293 cells .

- Prodrug Strategies: Introduce hydrolyzable esters (e.g., acetyl) at the piperidine nitrogen to enhance bioavailability .

- Toxicogenomics: Use RNA-seq to identify off-target gene expression changes in liver cell lines, guiding structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.